

A Comparative Guide to Reference Standards for Norleucine Derivative Analysis

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Compound of Interest

Compound Name: (S)-Methyl 2-aminohexanoate hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference standards for norleucine and its derivatives. It also details analytical methodologies, including experimental protocols and quantitative data, to assist researchers in selecting the most appropriate standards and techniques for their specific applications.

Norleucine and Its Derivatives: An Overview

Norleucine, an isomer of leucine, is a non-proteinogenic amino acid that has garnered interest in pharmaceutical research for its ability to probe protein structure and function.^[1] Its incorporation into peptides can enhance stability against enzymatic degradation.^[2] Derivatives of norleucine, such as N-acetyl-norleucine, esters, and amides, are valuable building blocks in peptide synthesis and drug discovery.^[3]

Commercially Available Reference Standards

A variety of norleucine derivatives are available as reference standards. The following table summarizes key information for several commercially available standards.

Product Name	Supplier	CAS Number	Purity	Molecular Formula	Molecular Weight (g/mol)
L-Norleucine	Santa Cruz Biotechnology	327-57-1	≥99%	C ₆ H ₁₃ NO ₂	131.18
L-Norleucine	Sigma-Aldrich	327-57-1	Suitable for amino acid analysis	CH ₃ (CH ₂) ₃ CH(NH ₂)CO ₂ H	131.17
N-Acetyl-L-Leucine	USP	1188-21-2	Reference Standard	C ₈ H ₁₅ NO ₃	173.21
N-Acetyl-DL-norleucine	Chem-Impex	-	≥ 99.5% (Chiral HPLC)	C ₈ H ₁₅ NO ₃	173.22
L-Norleucine methyl ester hydrochloride	Chem-Impex	3844-54-0	≥ 99%	C ₇ H ₁₅ NO ₂ ·HCl	181.7
DL-Norleucine amide hydrochloride	MOLBASE	-	98%	C ₆ H ₁₄ N ₂ O	130.19

Comparative Analytical Methodologies

The analysis of norleucine and its derivatives is crucial for quality control, impurity profiling, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most common analytical techniques.

Ultra-High-Performance Liquid Chromatography (UHPLC)

A precise and reliable UHPLC method has been established for the simultaneous determination of norleucine, norvaline, and other standard amino acids in complex biological samples like fermentation broths.[4][5] This method offers excellent sensitivity with limits of detection (LOD) ranging from 0.06 to 0.17 pmol per injection and limits of quantification (LOQ) between 0.19 and 0.89 pmol.[4][5]

Table 2: Comparison of UHPLC and UPLC-MS/MS Methods

Parameter	UHPLC with Fluorescence Detection	UPLC-MS/MS
Principle	Separation based on hydrophobicity followed by fluorescence detection of derivatized amino acids.	Separation based on polarity followed by mass-based detection and quantification.
Derivatization	Pre-column derivatization with ortho-phthaldialdehyde (OPA) and 2-mercaptoethanol is required.[4][5]	Can be performed without derivatization.[6]
Sensitivity	High (pmol range).[4][5]	Very high, suitable for trace analysis.
Selectivity	Good, but may have interference from co-eluting compounds.	Excellent, based on mass-to-charge ratio.
Instrumentation	UHPLC system with a fluorescence detector.[4]	UPLC system coupled to a tandem mass spectrometer.[6]
Typical Application	Quantification of amino acids in cell culture media and fermentation broths.[4]	Amino acid profiling in plasma and other biological fluids.[6]

Experimental Protocols

UHPLC Method for Norleucine and Norvaline Analysis[5] [6]

1. Sample Preparation and Derivatization:

- Mix 30 μ L of the sample with 30 μ L of OPA reagent (ortho-phthaldialdehyde and 2-mercaptoethanol).
- Allow the reaction to proceed for 30 seconds at room temperature before injection.

2. Chromatographic Conditions:

- Column: Sub-2 μ m C18 reverse-phase column.
- Mobile Phase A: 25 mM sodium phosphate buffer (pH 7.2) / tetrahydrofuran (95:5, v/v).
- Mobile Phase B: 25 mM sodium phosphate buffer (pH 7.2) / methanol / acetonitrile (50:35:15, v/v/v).
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Gradient:
 - 0–0.6 min: 10% B
 - 0.6–9.0 min: 50% B
 - 9.0–48 min: 60% B
 - 48.0–51.0 min: 100% B
 - 51.0–56.0 min: 100% B
 - 56.0–57.0 min: 10% B
 - 57.0–59.9 min: 10% B
- Detection: Fluorescence detection with excitation at 345 nm and emission at 455 nm.

UPLC-MS/MS Method for Direct Amino Acid Analysis[7]

1. Sample Preparation:

- To a 50 μ L aliquot of plasma, add 5 μ L of 30% sulfosalicylic acid solution to precipitate proteins.
- Centrifuge at 4200 rpm for 10 minutes.
- Mix a 27.5 μ L aliquot of the supernatant with 2 μ L of internal standard working solution and 225 μ L of mobile phase B.

2. Chromatographic Conditions:

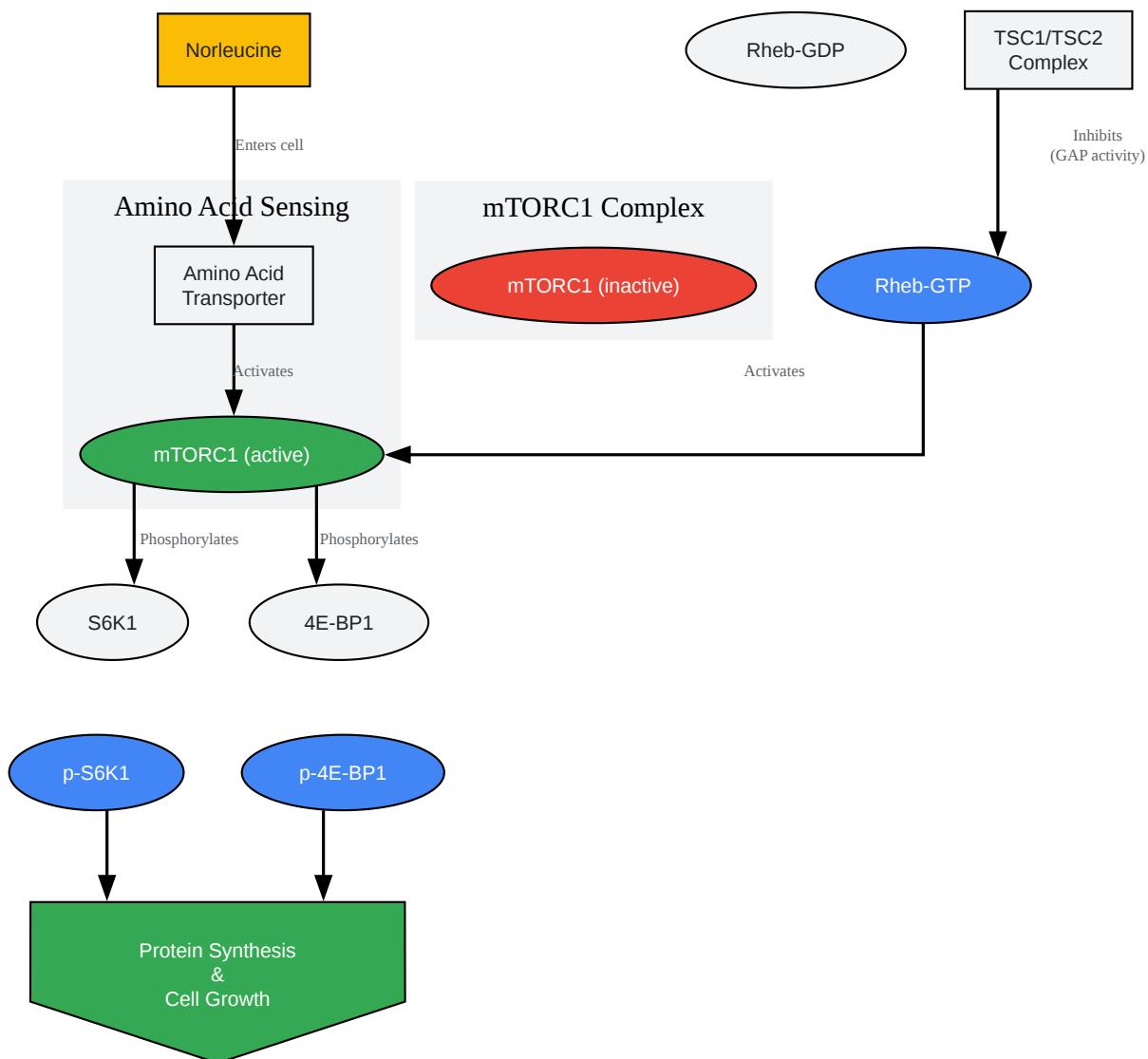
- Column: Raptor Polar X.
- Mobile Phase A: Water with 0.5% formic acid and 1 mM ammonium formate.
- Mobile Phase B: Acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 2 μ L.
- Gradient: A specific gradient is used to separate 45 amino acids in 13 minutes.

3. Mass Spectrometry Conditions:

- Instrument: Waters ACQUITY UPLC coupled with a Xevo TQ-S mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification of each amino acid.

Signaling Pathway Involvement: mTORC1

Norleucine, similar to leucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and protein synthesis.[2] The activation of mTOR complex 1 (mTORC1) by amino acids is a key cellular event.

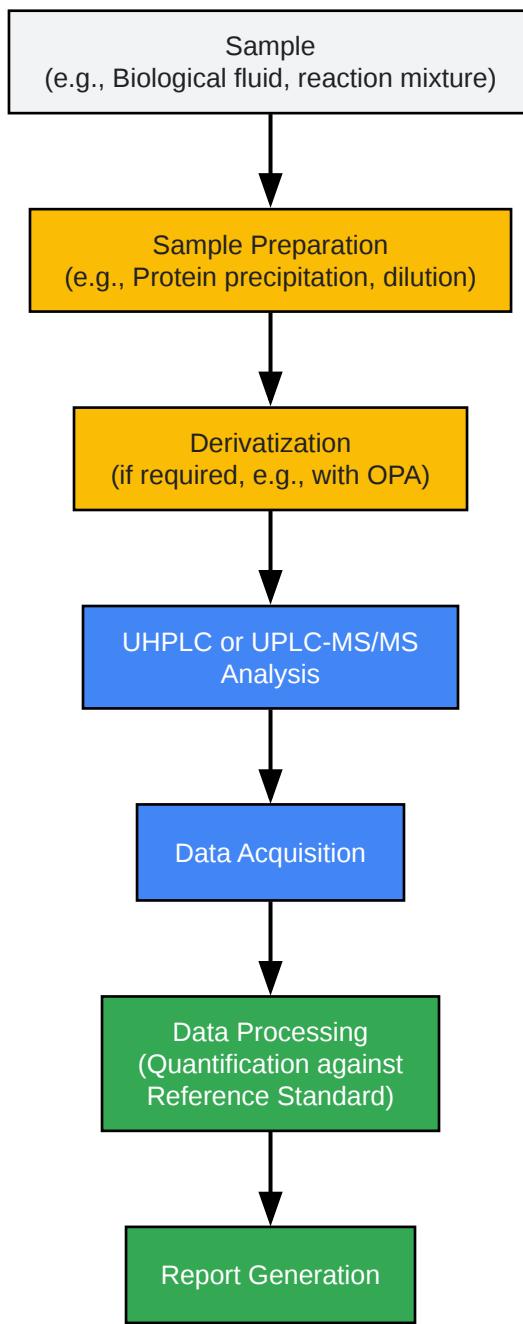


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Caption: Norleucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow for Norleucine Analysis

The following diagram illustrates a general workflow for the analysis of norleucine and its derivatives in a research or quality control setting.



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Caption: General workflow for the analysis of norleucine derivatives.

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